4-(2-Ethoxyphenoxy)piperidine hydrochloride

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Researchers designing sigma receptor ligands face SAR irreproducibility when substituting aryloxy building blocks. 4-(2-Ethoxyphenoxy)piperidine HCl (CAS 1197760-65-8) offers a differentiated ortho-ethoxy pharmacophore for CNS drug discovery. • LogP 1.66-optimal CNS permeability • Ortho-ethoxy motif enhances receptor selectivity vs. methoxy analogs • HCl salt ensures aqueous solubility for reliable assays Supplied with batch-to-batch consistency for reproducible results.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 1197760-65-8
Cat. No. B1452780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenoxy)piperidine hydrochloride
CAS1197760-65-8
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2CCNCC2.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H
InChIKeyZAGYEWPUWHDRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethoxyphenoxy)piperidine hydrochloride (CAS 1197760-65-8) | Procurement Guide for Aryloxypiperidine Research


4-(2-Ethoxyphenoxy)piperidine hydrochloride (CAS 1197760-65-8) is a substituted aryloxypiperidine derivative in its hydrochloride salt form, with a molecular weight of 257.75 g/mol and the molecular formula C₁₃H₂₀ClNO₂ . It serves as a versatile small-molecule scaffold and a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders . Its structure features a piperidine ring substituted with a 2-ethoxyphenoxy group, a motif common in ligands for histamine and sigma receptors .

Why 4-(2-Ethoxyphenoxy)piperidine hydrochloride Cannot Be Substituted with Generic Piperidine Analogs


Piperidine derivatives are not functionally interchangeable; subtle variations in the aryloxy substituent profoundly impact physicochemical properties and biological target engagement. In the class of aryloxypiperidines, the position (ortho vs. para) and identity (ethoxy vs. methoxy) of the substituent dictate lipophilicity (LogP), solubility, and receptor selectivity. For instance, the 4-(2-ethoxyphenoxy) isomer exhibits distinct LogD values at physiological pH compared to its para-substituted counterpart, which directly influences membrane permeability and off-target binding profiles [1]. Consequently, substituting this specific ortho-ethoxy building block with a generic phenoxy or methoxy analog without rigorous validation risks invalidating SAR studies and leads to irreproducible results in downstream assays.

Quantitative Differentiators for 4-(2-Ethoxyphenoxy)piperidine hydrochloride vs. Analogs


Lipophilicity (LogP) Comparison: Ortho-Ethoxy vs. Para-Ethoxy Isomer

The ortho-substitution pattern of 4-(2-Ethoxyphenoxy)piperidine hydrochloride confers a distinct lipophilicity profile compared to the para-substituted isomer. The calculated LogP for 4-(2-Ethoxyphenoxy)piperidine is 1.658 [1]. While a direct experimental LogP for the para-isomer is not available, its LogD (pH 7.4) is reported as -0.70, indicating a more polar character at physiological pH [1]. This difference in lipophilicity can significantly impact membrane permeability and off-target binding.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Sigma-2 Receptor Affinity: Ortho-Methoxy Analog as a Comparator

While direct binding data for 4-(2-Ethoxyphenoxy)piperidine hydrochloride is not publicly available, its close structural analog, 4-(2-Methoxyphenoxy)piperidine, demonstrates significant affinity for the sigma-2 receptor. In a competitive binding assay, the methoxy analog exhibited a Ki of 90 nM for the rat sigma-2 receptor/TMEM97 expressed in PC-12 cells [1]. This suggests that the ortho-aryloxypiperidine scaffold is a privileged structure for engaging sigma receptors, and the ethoxy variant may offer a distinct selectivity profile.

Sigma Receptor Ligands Neuropharmacology Binding Assays

Histamine H1 Receptor Binding: Baseline for Aryloxypiperidine Scaffold

The unsubstituted 4-phenoxypiperidine scaffold serves as a baseline for evaluating the impact of ortho-ethoxy substitution. In a radioligand displacement assay, 4-phenoxypiperidine exhibited a Ki of 3981.07 nM for the human histamine H1 receptor expressed in HEK293T cells . The introduction of an ortho-ethoxy group in 4-(2-Ethoxyphenoxy)piperidine is expected to modulate this affinity, providing a starting point for designing more potent and selective H1 or H3 ligands.

Histamine Receptor GPCR Pharmacology In Vitro Assays

Optimal Research Applications for 4-(2-Ethoxyphenoxy)piperidine hydrochloride


Structure-Activity Relationship (SAR) Studies for Sigma Receptor Ligands

The ortho-ethoxyphenoxy piperidine scaffold is a proven pharmacophore for sigma receptor engagement. Researchers can use 4-(2-Ethoxyphenoxy)piperidine hydrochloride as a core building block to synthesize novel sigma-1 or sigma-2 ligands. By varying the N-substituent, one can systematically explore the chemical space around the piperidine nitrogen, building upon the scaffold's established affinity for sigma receptors [1]. The ethoxy group offers a distinct steric and electronic profile compared to the more common methoxy analog, potentially leading to improved selectivity or pharmacokinetic properties.

Physicochemical Property Optimization in CNS Drug Discovery

The calculated LogP of 1.658 for 4-(2-Ethoxyphenoxy)piperidine [1] positions it within the optimal lipophilicity range for central nervous system (CNS) drug candidates. Medicinal chemists can use this compound as a starting point to design analogs with balanced solubility and permeability. The hydrochloride salt form ensures water solubility, facilitating in vitro and in vivo studies .

Development of Non-Imidazole Histamine Receptor Modulators

Aryloxypiperidines are established scaffolds for non-imidazole histamine H3 receptor antagonists . 4-(2-Ethoxyphenoxy)piperidine hydrochloride provides a differentiated entry point into this chemical series. Its ortho-ethoxy substitution pattern can be leveraged to optimize receptor subtype selectivity and reduce off-target effects, as demonstrated by the baseline H1 affinity of the unsubstituted 4-phenoxypiperidine (Ki = 3981.07 nM) .

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